molecular formula C20H22N4O B8352580 1-benzyl-N-(1H-indazol-5-yl)piperidine-4-carboxamide

1-benzyl-N-(1H-indazol-5-yl)piperidine-4-carboxamide

Cat. No. B8352580
M. Wt: 334.4 g/mol
InChI Key: VRDAXVYXKCJWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-(1H-indazol-5-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-N-(1H-indazol-5-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-N-(1H-indazol-5-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-benzyl-N-(1H-indazol-5-yl)piperidine-4-carboxamide

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

1-benzyl-N-(1H-indazol-5-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H22N4O/c25-20(22-18-6-7-19-17(12-18)13-21-23-19)16-8-10-24(11-9-16)14-15-4-2-1-3-5-15/h1-7,12-13,16H,8-11,14H2,(H,21,23)(H,22,25)

InChI Key

VRDAXVYXKCJWKV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)NN=C3)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (10.5 ml) was added to 1-benzyl-4-piperidinecarboxylic acid (4.85 g, 22.1 mmol), and the resulting mixture was refluxed for 2 hours. The reaction solution was distilled under reduced pressure to remove the solvent. To a solution of the resulting residue in methylene chloride (65 ml) were added 5-aminoindazole (4.41 g, 33.2 mmol), triethylamine (1.8 ml), pyridine (30 ml) and a catalytic amount of 4-dimethylaminopyridine at 0° C., and then stirred at room temperature for 3 hours. Then, the reaction solution was poured into a 1N-aqueous sodium hydroxide solution and extracted with chloroform. The organic layer was washed with a saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: chloroform/methanol=20/1) to obtain 1-benzyl-N-(1H-indazol-5-yl)-4-piperidinecarboxamide (2.2 g, 30%).
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.41 g
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
1.8 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.